Cas no 109060-65-3 (5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine)

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質
名前と識別子
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- AKOS000160683
- STK692726
- 109060-65-3
- 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine
- MFCD09028330
- 1,3,4-Oxadiazol-2-amine, 5-(2-bromophenyl)-
- 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
-
- MDL: MFCD09028330
- インチ: InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- InChIKey: LNDBYEJRHXWCOG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2=NNC(=N)O2)Br
計算された属性
- 精确分子量: 238.96942g/mol
- 同位素质量: 238.96942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- XLogP3: 1.8
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019124714-1g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 1g |
$400.00 | 2023-09-04 | |
Ambeed | A302170-250mg |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 250mg |
$27.0 | 2025-03-05 | |
Ambeed | A302170-1g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 1g |
$59.0 | 2025-03-05 | |
Chemenu | CM315500-1g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 1g |
$355 | 2023-11-25 | |
Ambeed | A302170-5g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 5g |
$207.0 | 2025-03-05 | |
A2B Chem LLC | AI07579-5g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 5g |
$151.00 | 2024-04-20 | |
A2B Chem LLC | AI07579-250mg |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 250mg |
$18.00 | 2024-04-20 | |
A2B Chem LLC | AI07579-1g |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |
109060-65-3 | 95% | 1g |
$44.00 | 2024-04-20 |
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amineに関する追加情報
Introduction to 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS No. 109060-65-3)
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile reactivity. This heterocyclic amine derivative, identified by the chemical identifier CAS No. 109060-65-3, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The compound’s molecular structure incorporates a brominated phenyl ring and an oxadiazole core, which are pivotal for its chemical behavior and biological activity.
The oxadiazole moiety is a key pharmacophore in many bioactive molecules, known for its ability to modulate various biological pathways. In particular, 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine exhibits promising properties that make it a valuable scaffold for designing novel therapeutic agents. The presence of the bromine substituent on the phenyl ring enhances the compound’s reactivity, allowing for further functionalization and diversification of its chemical derivatives.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine, facilitating its exploration in preclinical and clinical studies. Researchers have been particularly interested in its potential as an intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.
The structural features of 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine make it an attractive candidate for further investigation. The oxadiazole ring provides a rigid scaffold that can be modified to optimize pharmacokinetic properties, while the bromine atom offers a handle for selective chemical transformations. These attributes have led to its incorporation into numerous research projects aimed at developing novel pharmacological agents.
In the context of drug discovery, 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine has been explored as a precursor for compounds with potential antimicrobial and anti-inflammatory activities. The oxadiazole core is known to interact with biological targets such as kinases and proteases, which are often implicated in pathological processes. By leveraging the reactivity of the bromine substituent, chemists can introduce additional functional groups to fine-tune the biological profile of the resulting derivatives.
One of the most compelling aspects of 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine is its versatility in medicinal chemistry applications. The compound’s ability to serve as a building block for more complex molecules has opened up new avenues for therapeutic intervention. Researchers are actively investigating its role in developing treatments for neurological disorders, where modulation of specific signaling pathways is crucial. The oxadiazole derivative’s compatibility with various synthetic strategies makes it a cornerstone in the design of next-generation drugs.
The synthesis of 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine involves multi-step organic reactions that highlight the compound’s synthetic utility. The process typically begins with the preparation of the oxadiazole core through cyclocondensation reactions, followed by functionalization at the 2-position with an amine group. Subsequent introduction of the brominated phenyl ring completes the structure. Recent improvements in synthetic protocols have enhanced both yield and purity, making large-scale production feasible.
From a mechanistic standpoint, 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine demonstrates interesting interactions with biological targets due to its electron-deficient nature and ability to engage in hydrogen bonding or π-stacking interactions. These properties are critical for designing molecules that can effectively bind to receptors or enzymes involved in disease pathways. The bromine atom further contributes to these interactions by enabling electrophilic aromatic substitution reactions or cross-coupling processes.
The pharmaceutical industry has taken notice of 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine’s potential as a lead compound or intermediate. Several academic institutions and biotechnology companies have initiated programs to explore its derivatives further. Preclinical studies have begun to unravel its pharmacological profile, revealing promising results in models of cancer and inflammatory diseases. These findings underscore the importance of this compound as a tool for drug discovery.
The future prospects for 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine are bright given its multifaceted utility in synthetic chemistry and medicinal applications. As research continues to uncover new biological targets and therapeutic strategies,this compound will likely play an increasingly significant role in developing innovative treatments. Its structural flexibility allows chemists to tailor derivatives for specific indications,making it a cornerstone of modern drug design approaches.
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